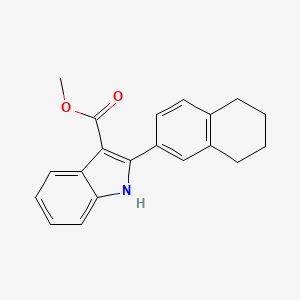

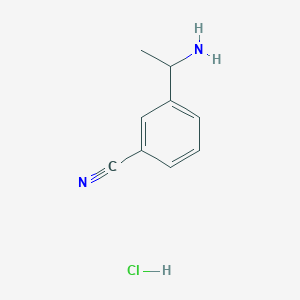

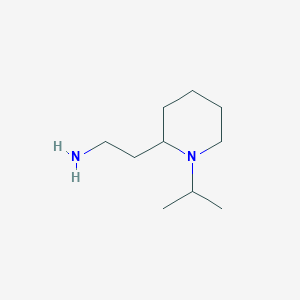

![molecular formula C11H13ClN4O B1520731 2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride CAS No. 1240526-20-8](/img/structure/B1520731.png)

2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antileishmanial and Antimalarial Applications

Pyrazole derivatives have been studied for their potential in treating parasitic diseases such as leishmaniasis and malaria. Molecular docking studies suggest that certain pyrazole compounds can inhibit enzymes or receptors critical to the survival of these parasites .

Antibacterial Properties

Research indicates that some pyrazole compounds exhibit significant activity against bacterial strains like E. coli, S. aureus, and B. subtillis, which could make them valuable in developing new antibiotics .

Antitumor Potential

Compounds similar to 2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride have been evaluated for antitumor properties, showing promise against various cancer cell lines through mechanisms like PAK activity inhibition .

Insecticidal Activities

Pyrazole derivatives have been designed to target insect ryanodine receptors, which are promising targets for novel insecticides. This suggests potential applications in pest control and agriculture .

Kinase Inhibition

Some pyrazole compounds are known to inhibit kinases like PDK1, which are involved in cell signaling pathways. This could have implications in treating diseases where such pathways are dysregulated .

Drug Development

The structural features of pyrazole compounds make them suitable candidates for drug development, particularly in designing reversible inhibitors for enzymes or receptors involved in disease processes .

BMC Chemistry - Synthesis, antileishmanial, antimalarial evaluation and molecular docking study SpringerLink - Synthesis and biological studies of a novel series of 4-(4-(1 [Molecular Pharmacology - 2-Amino-N-{4-5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl … RSC Publishing - Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H … MDPI - Amino-Pyrazoles in Medicinal Chemistry: A Review

Mecanismo De Acción

Target of Action

The primary target of 2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride is the p21-Activated Kinase (PAK), which is a regulator of cell motility and proliferation . PAK activity is regulated in part by phosphoinositide-dependent kinase 1 (PDK1) .

Mode of Action

2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride, a derivative of celecoxib, directly inhibits PAK . It competes with ATP binding in cell-free kinase assays . Computer modeling predicts a docking site for this compound in the ATP binding motif of PAK1 .

Biochemical Pathways

The compound’s interaction with PAK affects the AKT phosphorylation pathway regulated by PDK1 . It inhibits PAK phosphorylation at lower concentrations than PDK1-dependent AKT phosphorylation .

Result of Action

The inhibition of PAK by 2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride results in reduced cell proliferation . Overexpression of constitutively activated PAK1 partially rescues the ability of motile cells to migrate during treatment with this compound, suggesting that inhibition of PAK may be involved in its cellular effects .

Propiedades

IUPAC Name |

2-amino-N-(4-pyrazol-1-ylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O.ClH/c12-8-11(16)14-9-2-4-10(5-3-9)15-7-1-6-13-15;/h1-7H,8,12H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGBYWPRTSJQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

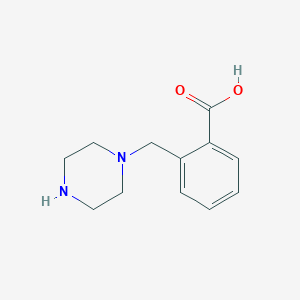

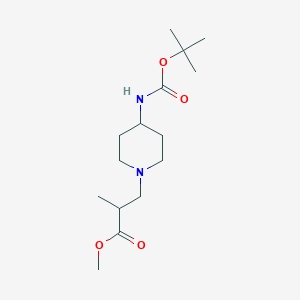

![2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol](/img/structure/B1520657.png)

![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520664.png)